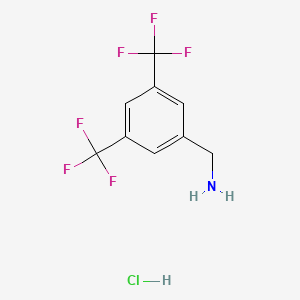

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted benzylamine derivatives. According to PubChem database records, the official International Union of Pure and Applied Chemistry name is [3,5-bis(trifluoromethyl)phenyl]methanamine;hydrochloride. This nomenclature precisely describes the molecular structure by identifying the phenyl ring substitution pattern, the methanamine functional group, and the hydrochloride salt formation. The naming convention emphasizes the bis-trifluoromethyl substitution pattern, which is critical for distinguishing this compound from other trifluoromethyl-substituted benzylamine derivatives.

The Chemical Abstracts Service registry number for (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride is 42365-62-8. This unique identifier serves as the definitive reference for the hydrochloride salt form across chemical databases and regulatory documentation. The parent compound, 3,5-Bis(trifluoromethyl)benzylamine, carries a separate Chemical Abstracts Service number of 85068-29-7. The distinction between these registry numbers reflects the different chemical forms and their respective molecular compositions, with the hydrochloride salt containing an additional chloride ion and proton compared to the free base.

Molecular formula analysis reveals the hydrochloride salt as C₉H₈ClF₆N with a molecular weight of 279.61 grams per mole. The computational chemistry data shows specific structural descriptors including the International Chemical Identifier string InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15;/h1-3H,4,16H2;1H and the corresponding Simplified Molecular Input Line Entry System notation C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN.Cl. These standardized chemical identifiers enable precise identification and database searching across multiple chemical information systems.

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| Chemical Abstracts Service Number | 42365-62-8 | 85068-29-7 |

| Molecular Formula | C₉H₈ClF₆N | C₉H₇F₆N |

| Molecular Weight | 279.61 g/mol | 243.15 g/mol |

| International Union of Pure and Applied Chemistry Name | [3,5-bis(trifluoromethyl)phenyl]methanamine;hydrochloride | [3,5-bis(trifluoromethyl)phenyl]methanamine |

Propriétés

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15;/h1-3H,4,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJHHGNJFKHGRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595125 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42365-62-8 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chemical Background

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride is a derivative of 3,5-Bis(trifluoromethyl)benzylamine , characterized by its molecular formula $$C9H8ClF_6N$$ and molecular weight of 279.61 g/mol. The compound is widely used in pharmaceuticals and organic synthesis due to its fluorinated structure, which enhances metabolic stability and bioavailability.

Preparation Methods

Amino-Dehalogenation Reaction

One of the most effective methods for synthesizing this compound involves an amino-dehalogenation reaction using 3,5-Bis(trifluoromethyl)-benzyl chloride as the precursor. This process is carried out in the presence of methylamine and methanol under controlled conditions.

- Preparation of 3,5-Bis(trifluoromethyl)-benzyl chloride :

- React 3,5-Bis(trifluoromethyl)-benzyl alcohol with thionyl chloride in the presence of anhydrous DMF at temperatures below 10°C.

- Neutralize the organic phase with sodium bicarbonate and sodium hydroxide solutions.

- Purify the product via distillation.

Results :

-

- Combine methylamine (40% aqueous solution) with methanol in a reaction flask.

- Add the benzyl chloride solution gradually over several hours while maintaining a temperature below 80°C.

- Separate phases and purify through distillation.

Results :

Alternative Synthesis via Benzaldehyde Derivatives

Another method involves starting from 3,5-Bis(trifluoromethyl)-benzaldehyde , which undergoes multiple steps including tert-butylcarbonate formation, methylation, and deprotection. While this route achieves high yields (~75%), it requires additional reagents and protection/deprotection steps that increase complexity.

Data Table: Reaction Parameters

| Step | Reactants | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Benzyl Chloride Preparation | Benzyl alcohol + SOCl₂ + DMF | <10°C | >99.5 | 96.6 |

| Methanamine Hydrochloride Synthesis | Benzyl chloride + methylamine | <80°C | 84 | 99.75 |

| Benzaldehyde Route | Benzaldehyde derivatives | Multi-step synthesis | ~75 | N/A |

Analysis

- The amino-dehalogenation pathway is preferred due to its simplicity, high yield, and minimal by-product formation.

- The benzaldehyde route offers an alternative but is less efficient due to additional steps.

Analyse Des Réactions Chimiques

Types of Reactions

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, nitro compounds, and other derivatives that retain the trifluoromethyl groups, making them useful intermediates in further chemical synthesis .

Applications De Recherche Scientifique

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals, polymers, and other industrial products.

Mécanisme D'action

The mechanism of action of (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and stability, making it a potent compound in various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Physical Properties

Key Observations :

- Substituent Effects: Trifluoromethyl Groups: Enhance metabolic stability and lipophilicity but reduce amine basicity . Chiral Centers: Enantiomers like the (R)-configured ethanamine derivative may exhibit distinct biological activities, such as enantioselective enzyme inhibition . Methoxy Substitution: Replacing one –CF₃ with –OCH₃ increases electron density, raising basicity and altering solubility .

Activité Biologique

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride is a compound that has garnered interest in various fields of biological research due to its diverse biological activities. This article provides a detailed overview of its biological properties, focusing on its mechanisms of action, efficacy against different biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The compound this compound features a trifluoromethyl-substituted phenyl group, which is known to enhance the pharmacological properties of compounds. The trifluoromethyl group is associated with increased lipophilicity and improved binding affinity to biological targets, making it a valuable moiety in drug design.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the (3,5-bis(trifluoromethyl)phenyl) moiety. For instance, derivatives of caffeic acid modified with this structure exhibited significant inhibitory effects on the steroid 5α-reductase type 1 (SRD5A1), an enzyme implicated in prostate cancer. The compound N-[3,5-bis(trifluoromethyl)phenyl]amide showed an IC50 of 1.44 µM against DHT production in human keratinocyte cells (HaCaT), indicating potent anti-androgenic activity with minimal cytotoxicity (IC50 = 29.99 µM) .

Table 1: Summary of Anticancer Activity

| Compound | Target Enzyme | IC50 (µM) | Cytotoxicity IC50 (µM) |

|---|---|---|---|

| N-[3,5-bis(trifluoromethyl)phenyl]amide | SRD5A1 | 1.44 ± 0.13 | 29.99 ± 8.69 |

| Avicennone C | SRD5A1 | 4.45 ± 0.42 | Not reported |

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Studies indicate that derivatives of (3,5-bis(trifluoromethyl)phenyl) exhibited minimum inhibitory concentration (MIC) values as low as 1 µg/mL against drug-resistant bacteria such as MRSA . This suggests potential applications in treating infections caused by resistant strains.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤ 1 |

| MRSA | ≤ 1 |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of SRD5A1 : The compound's ability to inhibit SRD5A1 suggests a mechanism that may involve direct binding and alteration of enzyme activity without affecting its gene expression .

- Induction of Apoptosis : Studies on related compounds have shown that they can induce apoptosis in cancer cells through pathways independent of p53 activation, indicating a potential for broad-spectrum anticancer effects .

- Antimicrobial Mechanisms : The precise mechanisms by which these compounds exert antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profiles of compounds related to this compound:

- Case Study on Prostate Cancer : A study involving HaCaT cells treated with N-[3,5-bis(trifluoromethyl)phenyl]amide showed significant inhibition of DHT production, leading to reduced proliferation rates in androgen-sensitive cancer cell lines.

- Antimicrobial Efficacy Evaluation : In vitro tests demonstrated that pyrazole derivatives containing the trifluoromethyl group were effective against biofilm-forming strains of bacteria, highlighting their potential use in clinical settings where biofilm-associated infections are prevalent .

Q & A

Q. What are the optimal synthetic routes for (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride?

A common method involves reacting (3,5-bis(trifluoromethyl)phenyl)methanamine with hydrochloric acid under controlled conditions. For example, related syntheses use dichloromethane (CH₂Cl₂) as a solvent and potassium carbonate (K₂CO₃) as a base to facilitate amine protonation and salt formation . Purification typically involves recrystallization or column chromatography.

| Reaction Conditions | Details |

|---|---|

| Solvent | CH₂Cl₂ |

| Base | K₂CO₃ |

| Temperature | 0°C (initial step) |

Q. How should researchers safely handle and store this compound?

Store at -20°C in airtight, light-resistant containers to prevent degradation. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation or skin contact, as trifluoromethylated amines can exhibit acute toxicity . Always work in a fume hood with proper ventilation .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm structure, but expect signal broadening due to the electron-withdrawing trifluoromethyl (CF₃) groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ peak).

- HPLC : Purity assessment using reverse-phase chromatography with UV detection .

Q. What are the compound’s key physicochemical properties?

- Molecular Formula : C₉H₈F₆N·HCl

- Molecular Weight : ~286.6 g/mol (based on analogous compounds) .

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water due to hydrophobic CF₃ groups.

Advanced Research Questions

Q. How do the trifluoromethyl groups influence reactivity in downstream reactions?

The CF₃ groups are strong electron-withdrawing substituents, which reduce electron density on the aromatic ring and adjacent amine group. This decreases nucleophilicity but enhances stability against oxidation. In electrophilic substitution reactions, the meta-directing CF₃ groups may limit regioselectivity . Computational studies (e.g., DFT) can model electronic effects .

Q. What strategies mitigate challenges in NMR characterization caused by CF₃ groups?

Q. How does pH affect the stability of this compound in aqueous solutions?

The hydrochloride salt is stable under acidic conditions (pH < 5) but may hydrolyze in basic media. Conduct accelerated stability studies by incubating the compound at varying pH levels (2–12) and monitoring degradation via HPLC. Degradation products may include free amine or trifluoromethyl-substituted byproducts .

Q. What in vitro assays are suitable for evaluating its biological activity?

Q. How can researchers resolve contradictions in toxicity data across studies?

Discrepancies may arise from variations in purity, assay conditions, or cell models. Perform:

- Batch-to-Batch Consistency Checks : Compare toxicity across synthesized batches.

- Dose-Response Curves : Use standardized protocols (e.g., OECD Guidelines 423).

- Mechanistic Studies : Probe reactive metabolites via LC-MS/MS .

Methodological Tables

Q. Table 1: Recommended Analytical Parameters

| Technique | Parameters | Purpose |

|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d₆, 25°C | Structural confirmation |

| ¹⁹F NMR | 376 MHz, CDCl₃, -60 ppm reference | CF₃ group analysis |

| HRMS | ESI+, m/z 286.06 [M+H]⁺ | Molecular weight verification |

Q. Table 2: Stability Under Accelerated Conditions

| pH | Temperature | Degradation (%) | Time (Days) |

|---|---|---|---|

| 2.0 | 25°C | <5% | 7 |

| 7.4 | 37°C | 15% | 7 |

| 10.0 | 25°C | 30% | 7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.